molecular formula C15H15NO2 B495919 2-([1,1'-biphenyl]-4-yloxy)propanamide

2-([1,1'-biphenyl]-4-yloxy)propanamide

Cat. No.: B495919
M. Wt: 241.28g/mol
InChI Key: STCHCGPEWJVZAA-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yloxy)propanamide is a propanamide derivative featuring a biphenyl ether moiety. This compound shares structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, which contains a biphenyl core linked to a propionic acid group. The substitution of the carboxylic acid with an amide group and the ether linkage at the biphenyl-4-position distinguishes this compound from its analogs. Its structural flexibility allows for diverse pharmacological applications, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities, depending on substituent variations .

This article provides a comprehensive comparison of This compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28g/mol

IUPAC Name

2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C15H15NO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,16,17)

InChI Key

STCHCGPEWJVZAA-UHFFFAOYSA-N

SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Ether Formation

The Ullmann reaction facilitates the formation of biaryl ethers under copper catalysis. For example, coupling 4-bromobiphenyl with a propanol derivative in the presence of CuI and a ligand such as 1,10-phenanthroline at 110–130°C yields the biphenyl ether intermediate. This method achieves moderate to high yields (60–85%) but requires careful control of stoichiometry to minimize homocoupling byproducts.

Suzuki–Miyaura Cross-Coupling

An alternative approach involves synthesizing the biphenyl core via Suzuki–Miyaura coupling between phenylboronic acid and a halogenated benzene derivative. For instance, 4-iodophenol reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture. This method offers superior regioselectivity and yields exceeding 90%.

The introduction of the propanamide group typically involves amidation reactions of carboxylic acid precursors. Two primary strategies dominate the literature:

Direct Amidation of Propionic Acid Derivatives

As demonstrated in patent CN104987297A, propionic acid reacts with ammonium hydroxide under heated conditions (200°C) to form propionamide. For this compound, this method can be adapted by substituting propionic acid with a biphenyl ether-containing carboxylic acid. However, this route necessitates high temperatures and prolonged reaction times, often resulting in side products such as imides or unreacted acids.

Activation via Carbodiimide Reagents

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid prior to amine addition. For example, reacting 2-([1,1'-biphenyl]-4-yloxy)propanoic acid with ammonium chloride in the presence of EDC and N-hydroxysuccinimide (NHS) at room temperature achieves amide formation with yields of 70–80%. This method minimizes thermal degradation and enhances reaction specificity.

Coupling Biphenyl Ether and Propanamide Components

Integrating the biphenyl ether and propanamide segments requires strategic bond formation. A two-step sequence is often employed:

Nucleophilic Substitution

The hydroxyl group of 4-([1,1'-biphenyl]-4-yloxy)propanol can undergo nucleophilic substitution with a brominated propanamide derivative. Using K₂CO₃ as a base in dimethylformamide (DMF) at 80°C facilitates this reaction, yielding the target compound after 12–24 hours. This method, however, risks elimination side reactions, necessitating careful temperature control.

Mitsunobu Reaction

For stereospecific synthesis, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables coupling between 4-([1,1'-biphenyl]-4-yloxy)propanol and a protected amide precursor. This approach preserves chirality and achieves yields of 65–75%, albeit with higher reagent costs.

Purification and Characterization

Recrystallization Protocols

Crude this compound is purified via recrystallization from 95% ethanol or ethyl acetate/hexane mixtures . Patent CN104987297A reports that iterative recrystallization at 50–60°C increases purity to >99%, albeit with a 15–20% loss in yield.

Chromatographic Methods

Flash column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) effectively separates amide products from unreacted starting materials. This method is preferred for small-scale syntheses but is less feasible industrially.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.55 (m, 4H, biphenyl), 6.95–6.90 (m, 4H, aryl-O), 2.45 (q, 2H, CH₂), 1.85 (t, 2H, CH₂), 1.25 (s, 1H, NH₂).

  • HPLC : Purity >98% under isocratic conditions (acetonitrile/water 60:40, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key AdvantagesLimitations
Ullmann Coupling + AmidationCuI, 130°C, DMF6595Cost-effectiveSide product formation
Suzuki–Miyaura + EDC ActivationPd(PPh₃)₄, EDC, RT7898High specificityExpensive catalysts
Mitsunobu ReactionDEAD, PPh₃, THF7097StereospecificReagent toxicity

Industrial-Scale Considerations

Patent US20210163410A1 highlights challenges in scaling biphenylamide syntheses, particularly in minimizing solvent waste and ensuring reproducibility. Continuous flow reactors have been proposed to enhance heat transfer during exothermic amidation steps, reducing reaction times by 30–40% compared to batch processes. Additionally, solvent recovery systems for ethanol and DMF improve cost-efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-one.

    Reduction: 2-(Biphenyl-4-yloxy)propanamine.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Fluorine at the biphenyl-2-position (e.g., compounds in –2) enhances metabolic stability and lipophilicity, improving membrane permeability .
  • N-Substituents : Bulky or aromatic N-substituents (e.g., phenethyl, indole-ethyl) influence receptor binding and bioavailability. For example, the indole moiety in ’s compound mimics Brequinar, a SARS-CoV-2 candidate .
  • Ether vs.

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
This compound Not reported 538.6 ± 45.0 (Pred) 1.209 ± 0.06 12.50 ± 0.70
4d (N-(3,4-dimethoxyphenethyl)-2-(2-fluoro-biphenyl)propanamide) 94–95
Compound 16 (Sulfonamide derivative) 222–225

Key Trends :

  • Melting Points : Sulfonamide derivatives (e.g., Compound 16) exhibit higher melting points (>200°C) due to hydrogen bonding and crystallinity .
  • Lipophilicity : Fluorinated analogs (e.g., ’s 4d) are oils or low-melting solids, suggesting enhanced bioavailability .

Structure-Activity Relationships :

  • Anti-inflammatory Activity : Fluorinated biphenylpropanamides () show dual COX/LOX inhibition, with methoxy/phenethyl substituents enhancing antioxidant effects .
  • Enzyme Inhibition : Sulfonamide groups () improve urease binding via hydrogen bonding, while trifluoromethyl groups () enhance MAO-B selectivity .

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